

Core Spectroscopic Properties of Rhodamine 101

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Compound of Interest

Compound Name: Rhodamine 101
CAS No.: 116450-56-7
Cat. No.: B183124

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Rhodamine 101 is a bright fluorescent dye known for its high photostability.^[1] Its spectroscopic characteristics, particularly the molar extinction coefficient (also known as molar absorptivity), are highly dependent on the solvent environment. The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule in a specific solvent.

Quantitative Data Summary

The following table summarizes the key spectroscopic data for **Rhodamine 101** in methanol, a commonly used solvent.

Parameter	Value	Wavelength (nm)	Solvent	Reference
Molar Extinction Coefficient (ϵ)	1.05×10^5 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	567	Methanol	[2]
Maximum Absorption (λ_{max})	567	-	Methanol	[2][3]
Maximum Fluorescence Emission	588 - 595	-	Methanol	[2][3]
Molecular Weight	490.6 g/mol	-	-	[2][3]

Note: The absorption and emission properties of **Rhodamine 101** can be influenced by the solvent's polarity and proticity.[4][5]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

$$A = \epsilon c l$$

Where:

- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
- c is the concentration of the substance ($\text{mol}\cdot\text{L}^{-1}$)
- l is the path length of the cuvette (typically 1 cm)

Materials and Equipment

- **Rhodamine 101** (solid)
- Spectroscopic grade solvent (e.g., methanol)
- Analytical balance
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

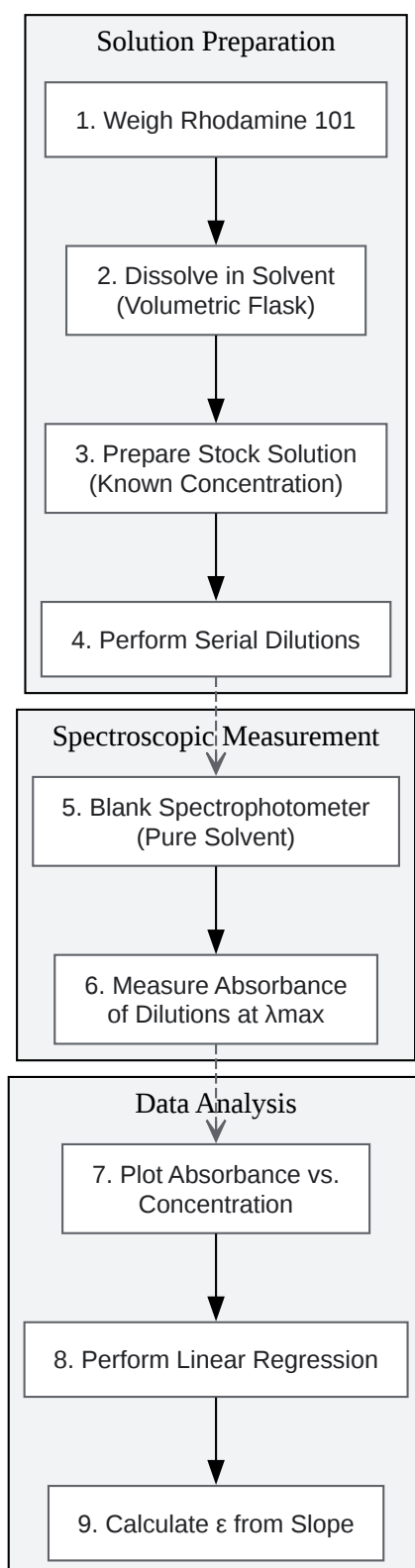
Detailed Methodology

- Stock Solution Preparation:
 - Accurately weigh a small amount of **Rhodamine 101** using an analytical balance.
 - Dissolve the weighed solid in a known volume of the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 1 mM). Ensure the dye is completely dissolved.
- Preparation of Serial Dilutions:
 - Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations (e.g., 1 μ M, 2 μ M, 4 μ M, 6 μ M, 8 μ M, 10 μ M). Use volumetric pipettes and flasks for accuracy.
- Spectrophotometer Setup and Blanking:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the instrument to scan a wavelength range that includes the expected maximum absorption peak of **Rhodamine 101** (e.g., 400-700 nm).

- Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline measurement to subtract the solvent's absorbance.
- Absorbance Measurement:
 - Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it.
 - Measure the absorbance spectrum for each of the prepared dilutions.
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectra. The λ_{max} for **Rhodamine 101** in methanol is approximately 567 nm.[2]
- Data Analysis:
 - Record the absorbance value at the λ_{max} for each concentration.
 - Create a plot of Absorbance (at λ_{max}) on the y-axis versus Concentration (in $\text{mol}\cdot\text{L}^{-1}$) on the x-axis.
 - Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert law.
 - The slope of this line is equal to the molar extinction coefficient (ϵ) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient.



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